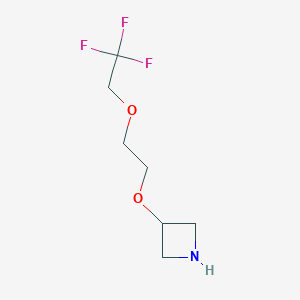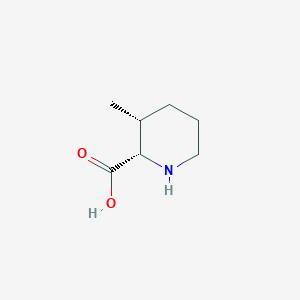![molecular formula C8H14ClNO3 B13525458 Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)
Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4-amino-2-oxabicyclo[311]heptane-1-carboxylatehydrochloride is a chemical compound with the molecular formula C8H14ClNO3 It is known for its unique bicyclic structure, which includes an oxabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride typically involves the following steps:
Formation of the Oxabicyclo Ring System: The initial step involves the formation of the oxabicyclo[3.1.1]heptane ring system through a Diels-Alder reaction between a suitable diene and dienophile.
Esterification: The carboxylate group is introduced via esterification, typically using methanol and a suitable acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted amines and esters.
Aplicaciones Científicas De Investigación
Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxabicyclo ring system provides a rigid framework that can enhance binding affinity and specificity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride can be compared with other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in fragment-based drug discovery.
Bicyclo[3.1.1]heptane derivatives: Studied for their high-energy density and low impact sensitivity.
Bicyclo[4.1.0]heptenes: Used as versatile synthetic platforms for producing various new compounds.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound in multiple research domains.
Propiedades
Fórmula molecular |
C8H14ClNO3 |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-2-5(3-8)6(9)4-12-8;/h5-6H,2-4,9H2,1H3;1H |
Clave InChI |
LLJQTOZUPGJJGK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC(C1)C(CO2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


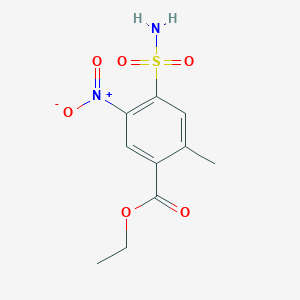
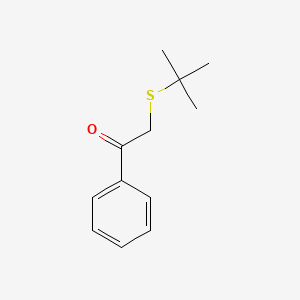
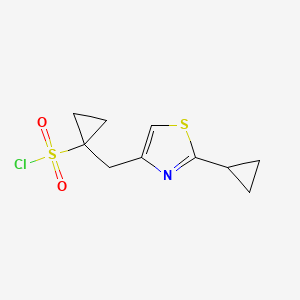
![N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide](/img/structure/B13525392.png)
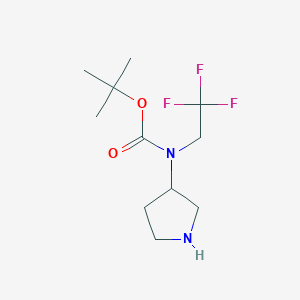
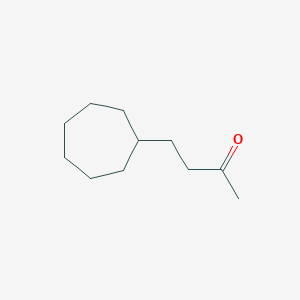

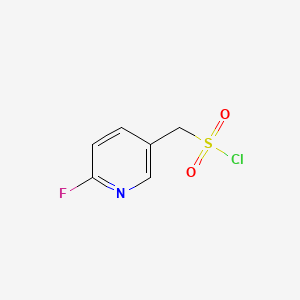
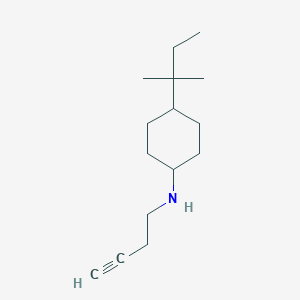
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)

